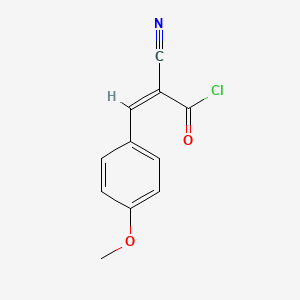
(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride” is a chemical compound that has been used in various chemical reactions . It is a key intermediate product in the synthesis of various heterocyclic compounds .
Synthesis Analysis
The compound has been involved in the 1,3-Dipolar Cycloaddition of Nitrones to Methyl {4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}carbamate . The reactions were carried out by heating the reactants in boiling toluene and were found to be complete in 10 hours with regioselective formation of the corresponding 2,3,4,5-tetrasubstituted isoxazolidines .Molecular Structure Analysis
The molecular structure of “(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride” contains total 23 bond(s); 15 non-H bond(s), 9 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 1 triple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 acyl halogenide .Chemical Reactions Analysis
The compound has been used in various chemical reactions. For instance, it has been used in the synthesis of new functionally substituted hetarylcarbamates . It has also been used in the 1,3-Dipolar Cycloaddition of Nitrones .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm³, a boiling point of 317.2±17.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 55.9±3.0 kJ/mol and a flash point of 117.9±21.4 °C . The compound has a molar refractivity of 53.7±0.3 cm³ and a molar volume of 162.9±3.0 cm³ .Aplicaciones Científicas De Investigación
- Chalcones, including (2E)-3-(4-methoxyphenyl)prop-2-enoyl chloride, serve as key intermediates in synthesizing heterocyclic compounds. 1,3-dipolar cycloaddition reactions provide an efficient method for regio- and stereoselective synthesis of five-membered heterocycles. In particular, the compound can undergo cycloaddition with nitrones to yield 2,3,4,5-tetrasubstituted isoxazolidines .
- Isoxazolidine derivatives resulting from the cycloaddition of chalcones and nitrones exhibit a broad spectrum of biological activities. These include antifungal, anticarcinogenic, antiviral, antibacterial, and anti-inflammatory properties. Researchers explore these compounds for potential drug development .
- The 1,3-dipolar cycloaddition of nitrones to internal alkenes, such as (2E)-3-(4-methoxyphenyl)prop-2-enoyl chloride, generates three new chiral centers in a single step. This feature is valuable for designing enantioselective syntheses .
- Researchers use (2E)-3-(4-methoxyphenyl)prop-2-enoyl chloride as a building block in the synthesis of complex molecules. Its reactivity allows for efficient assembly of fused and spiro polyheterocyclic compounds containing pyrrolidine and indenopyrrolizine fragments .
1,3-Dipolar Cycloaddition Reactions
Biological Activity and Drug Discovery
Chiral Center Generation
Synthetic Chemistry and Heterocyclic Synthesis
Mecanismo De Acción
Target of Action
Related compounds have been shown to interact withSignal Transducer and Activator of Transcription 3 (STAT3) .
Mode of Action
It’s known that related compounds can inhibit the activation of stat3, thereby reducing pro-inflammatory responses .
Biochemical Pathways
The compound is involved in the 1,3-Dipolar Cycloaddition reaction, which is an efficient method of regio- and stereoselective synthesis of five-membered heterocyclic compounds .
Result of Action
The result of the action of (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride is the formation of 2,3,4,5-tetrasubstituted isoxazolidines with high yields . These compounds have been found to exhibit a broad spectrum of biological activity, including antifungal, anticarcinogenic, antiviral, antibacterial, and anti-inflammatory activities .
Action Environment
The action of (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride can be influenced by various environmental factors. For instance, the 1,3-Dipolar Cycloaddition reaction is performed in boiling ethanol . .
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-10-4-2-8(3-5-10)6-9(7-13)11(12)14/h2-6H,1H3/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSAZHVTRXUECQ-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

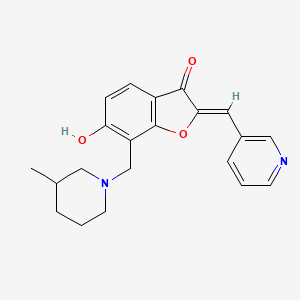
![N1-(4-carbamoylphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2471152.png)
![3-(4-fluorophenyl)-8-methoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2471155.png)

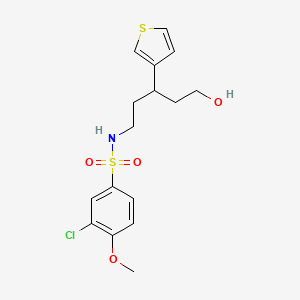
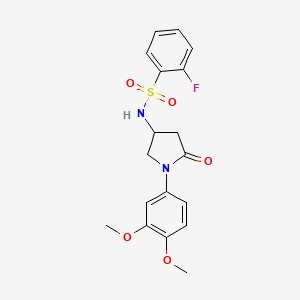

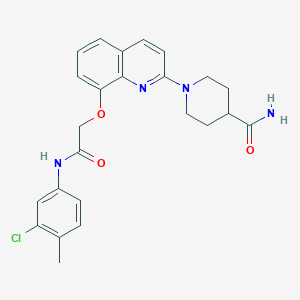
![4-[1-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2471165.png)
![N-[2-[(4-Fluorophenyl)methylsulfamoyl]ethyl]prop-2-enamide](/img/structure/B2471166.png)
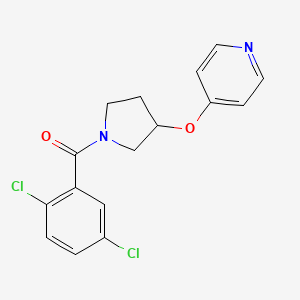
![5-cinnamyl-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2471168.png)
![3-Azabicyclo[3.1.0]hexane-3-carbothioamide](/img/structure/B2471169.png)
![5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxylic acid](/img/structure/B2471170.png)